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Compound of Interest

Compound Name: p38 MAPK-IN-2

Cat. No.: B1663467

SB203580 and BIRB 796 inhibit p38 MAPK through fundamentally different mechanisms, which
has significant implications for their potency and selectivity.

SB203580 is a Type | inhibitor, functioning as an ATP-competitive antagonist.[3] It binds to the
active, "DFG-in" conformation of the p38 kinase, directly competing with ATP for binding to the
kinase's active site.[4] This mode of action is characteristic of many first-generation kinase
inhibitors.

BIRB 796 (Doramapimod), in contrast, is a Type Il inhibitor. It binds to an allosteric site on the
p38 kinase, which is adjacent to the ATP-binding pocket.[5][6] This binding stabilizes the
inactive, "DFG-out" conformation of the kinase, preventing it from adopting the active
conformation required for ATP binding and catalysis.[6] A key feature of BIRB 796 is its
exceptionally slow dissociation rate from the kinase, contributing to its high potency.[7][8]

Data Presentation: Quantitative Comparison of
Inhibitor Performance

The following tables summarize the key quantitative data for SB203580 and BIRB 796,
providing a clear comparison of their potency and selectivity.

Table 1: Potency of p38 MAPK Inhibitors
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Inhibitor Target Isoform  IC50 Kd Notes
SB203580 p38a (SAPK2a) 50 nM[9] - ATP-competitive
10-fold less
p38B (SAPK2b) 500 nM[9] - potent against
p38B
Allosteric
BIRB 796 p38a 38 nM[1] 0.1 nM[1] inhibitor with very
high affinity
Potent against
p38[3 65 nM[1] - both a and
isoforms
p38y 200 nM[1] - Pan-p38 inhibitor
p38% 520 nM[1] - Pan-p38 inhibitor

Table 2: Selectivity Profile and Off-Target Effects
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Inhibitor Off-Target IC50 / Kd Notes
Significantly less
SB203580 JNK2a2 3-10 puM (IC50)[10] _
potent against JNK
Moderate off-target
c-Raf-1 1.4 uM (IC50)

activity

Can affect PI3K/Akt
PKB/Akt 3-5 uM (IC50)[10] signaling at higher
concentrations

Relatively selective

LCK >10 puM (IC50)[9
HM( )l over LCK
Relatively selective
GSK3p >10 pM (IC50)[9]
over GSK3p
Some off-target
BIRB 796 JINK202 98 nM (IC50) o )
activity against JNK2
Similar off-target
c-Raf-1 1.4 yM (IC50) o
activity to SB203580
Notable off-target
B-Raf 83 nM (IC50)[1] o
activity
Weaker off-target
Abl 14.6 uM (IC50)[1] o
activity
Fyn Weak inhibition[1]
Lck Weak inhibition[1]

Mandatory Visualization

The following diagrams illustrate the p38 MAPK signaling pathway, the distinct mechanisms of
the two inhibitors, and a general workflow for inhibitor characterization.
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Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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